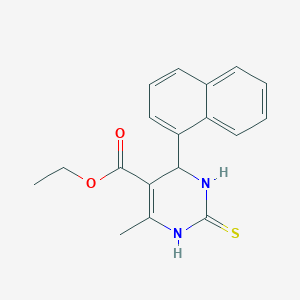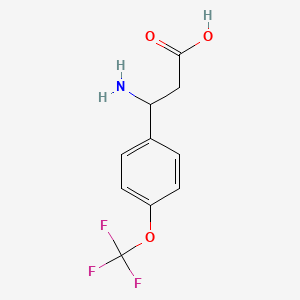![molecular formula C11H12ClN3S B1304614 4-Chloro-7-ethyl-5,6,7,8-tetrahydropyrido-[4',3':4,5]thieno[2,3-D]pyrimidine CAS No. 874801-57-7](/img/structure/B1304614.png)
4-Chloro-7-ethyl-5,6,7,8-tetrahydropyrido-[4',3':4,5]thieno[2,3-D]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-Chloro-7-ethyl-5,6,7,8-tetrahydropyrido-[4',3':4,5]thieno[2,3-D]pyrimidine" is a tricyclic molecule that is part of a broader class of heterocyclic compounds. These compounds have garnered interest due to their diverse range of biological activities and potential applications in medicinal chemistry. The papers provided discuss various derivatives of related tricyclic structures, which offer insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of these compounds.
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multi-step reactions, often starting with base-catalyzed reactions of nucleophilic reagents with carbodiimides, which are themselves obtained from aza-Wittig reactions of iminophosphorane with aromatic isocyanates . Another approach includes the cyclizing reaction of amino-thiophene derivatives with formamide to obtain pyrimidine derivatives . These methods highlight the complexity and versatility of synthetic routes available for constructing the core structure of the compound .
Molecular Structure Analysis
The molecular structure of these heterocyclic compounds is characterized by spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and MS . Crystal structure determination is particularly important for understanding the influence of structural modifications on the overall molecular geometry and conformation . The presence of various substituents can lead to different 3D supramolecular architectures in the crystals, which are formed by self-assembly via stacking interactions and hydrogen bonds .
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by their tricyclic core and the substituents attached to it. The papers do not provide specific reactions for the compound "4-Chloro-7-ethyl-5,6,7,8-tetrahydropyrido-[4',3':4,5]thieno[2,3-D]pyrimidine," but they do discuss the reactivity of closely related structures. For instance, the presence of a chloro substituent in similar compounds allows for further functionalization through nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by their molecular structure. The presence of heteroatoms and the tricyclic system can confer unique electronic, optical, and biological properties. For example, some derivatives exhibit significant antibacterial and antifungal activities , while others show potential as fluorescent dyes for biomolecule detection, with enhanced emission intensity in the presence of RNA . The spectral-luminescent properties of these compounds can be modified by changing the substituents, which affects their interaction with biological targets .
Aplicaciones Científicas De Investigación
Structural Analysis and Crystallography
The crystal structure of a closely related compound, ethyl 2-phenyl-4-(prop-2-yn-1-yloxy)-5,6,7,8-tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidine-7-carboxylate, has been analyzed, showing the 5,6,7,8-tetrahydropyridine ring adopts a half-chair conformation. This structural analysis provides insights into the molecular geometry and potential reactivity of similar compounds (Akkurt et al., 2015).
Antimicrobial Activity
Research on substituted tricyclic compounds, including tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidines, has shown significant anti-bacterial and anti-fungal activities. These findings suggest a potential application in developing new antimicrobial agents (Mittal et al., 2011).
Synthetic Chemistry and Heterocyclic Compound Development
Several studies focus on synthesizing novel pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidine derivatives, highlighting their utility in creating new heterocyclic compounds with potential biological activity. For instance, novel synthesis pathways have been developed for pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidines and related fused systems, demonstrating the versatility of these compounds in medicinal chemistry and drug development (Bakhite et al., 2005).
Anticonvulsant Activity
Amino derivatives of cyclopenta[4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, synthesized from 3-chloro derivatives of alicyclo[c]pyridines, showed pronounced anticonvulsant activity and low toxicity. This indicates the potential for developing new anticonvulsant drugs based on the thieno[3,2-d]pyrimidine scaffold (Sirakanyan et al., 2016).
Antimycobacterial and Anti-inflammatory Agents
Thienopyrimidine derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. These compounds have shown significant activity against fungi, bacteria, and inflammation, suggesting their potential as therapeutic agents in treating microbial infections and inflammatory conditions (Tolba et al., 2018).
Propiedades
IUPAC Name |
3-chloro-11-ethyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3S/c1-2-15-4-3-7-8(5-15)16-11-9(7)10(12)13-6-14-11/h6H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSMDHKVTBJHNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC3=C2C(=NC=N3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-ethyl-5,6,7,8-tetrahydropyrido-[4',3':4,5]thieno[2,3-D]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-{[(E)-(dimethylamino)methylidene]amino}-4-methyl-6-phenyl-6H-1,3-thiazine-5-carboxylate](/img/structure/B1304539.png)
![2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B1304558.png)










